1,3-Diethoxy-2-propanol

Description

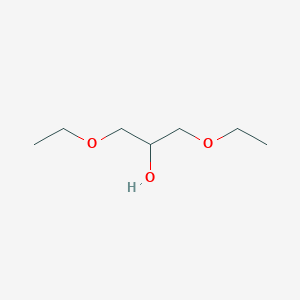

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHIUTUAHOZVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(COCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193443 | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4043-59-8 | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6N5234UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diethoxy-2-propanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-diethoxy-2-propanol (CAS No. 4043-59-8), a versatile glycol ether. We will delve into its chemical and physical properties, explore detailed synthesis methodologies, and discuss its applications, particularly its role as a protected glycerol derivative in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, also known as glycerol α,γ-diethyl ether, is a bifunctional molecule featuring a central propanol core with ethoxy groups at the 1 and 3 positions.[1] This structure imparts both ether and alcohol functionalities, making it a valuable intermediate in a variety of chemical transformations. Its high boiling point and polar aprotic nature also allow it to serve as an effective solvent for a range of organic compounds and polymers.[1] A primary application of this compound is as a protected form of glycerol, where the ethoxy groups serve as stable protecting groups that can be selectively removed under acidic conditions.[2] This strategy is crucial in the multi-step synthesis of sensitive molecules such as lipids, glycoconjugates, and pharmaceutical precursors.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4043-59-8 | [1] |

| Molecular Formula | C₇H₁₆O₃ | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 191-192 °C | [4] |

| Density | 0.95 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.4120 - 1.42 | [4][6] |

| Flash Point | 58 °C | [6] |

| Purity | >98.0% (GC) | [3] |

| Synonyms | Glycerol α,α'-Diethyl Ether, Diethylin | [2][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method.[2][8] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[8]

Williamson Ether Synthesis from Glycerol-Derived Halohydrins

A controlled and effective method for synthesizing this compound involves a two-step process starting from glycerol-derived halohydrins, such as 1,3-dichloro-2-propanol.[2] This approach allows for the selective etherification of the primary hydroxyl groups of the glycerol backbone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dichloro-2-propanol

-

Sodium metal

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until the desired molar equivalent of sodium ethoxide is formed. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Reaction: Once the sodium has completely reacted, add 1,3-dichloro-2-propanol dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[9]

Caption: Synthesis of this compound.

Reactivity and Applications in Synthesis

The presence of a free hydroxyl group in this compound allows for a variety of subsequent chemical transformations.

Esterification

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form corresponding esters.[1] This reaction is a fundamental transformation in organic synthesis.

Experimental Protocol: Steglich Esterification of this compound

Materials:

-

This compound

-

A carboxylic acid (e.g., methacrylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Chromatography column

Procedure:

-

Reaction Setup: To a solution of this compound and the carboxylic acid in anhydrous DCM at 0 °C, add DCC and a catalytic amount of DMAP.

-

Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Role in Drug Development: Synthesis of GPR40 Receptor Modulators

This compound serves as a key intermediate in the synthesis of certain drug candidates, such as 3-(4-benzyloxyphenyl)propanoic acid derivatives, which are known to be GPR40 receptor modulators.[4] These modulators have therapeutic potential for the treatment of type 2 diabetes.[10]

Caption: Role in GPR40 Modulator Synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the propanol backbone.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon framework.[11]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong C-O stretching bands for the ether linkages around 1100 cm⁻¹.[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical with significant applications in organic synthesis and drug development. Its utility as a protected glycerol derivative, coupled with the reactivity of its free hydroxyl group, makes it a key building block for complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4043-59-8,this compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-diethoxypropan-2-ol, 4043-59-8. Retrieved from [Link]

-

Longdom. (2023). The Distillation Process: An Essential Technique for Purification and Separation. Pharmaceutical Analytical Chemistry: Open Access, 8(2). Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. Retrieved from [Link]

- Attia, S. M. (2020). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

-

Lin, D. C. H., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(8), 1869–1876. Retrieved from [Link]

-

Lowe, H. I. C., et al. (2014). Synthesis of Substituted 1,3-diesters of Glycerol Using Wittig Chemistry. Natural Product Communications, 9(5), 687–689. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review. Retrieved from [Link]

-

ResearchGate. (2021). Glycerol and its derivatives (propanediol, glycerolcarbonate, epichlorohydrin): implicit role in bioeconomy. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. Retrieved from [Link]

-

YouTube. (2018, March 20). MS fragmentation patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogen-free synthesis of 1,2-propanediol from glycerol over Cu–Mg–Al catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of California, Riverside. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. longdom.org [longdom.org]

- 10. rsc.org [rsc.org]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Diethoxy-2-propanol (CAS 4043-59-8)

This guide provides a comprehensive technical overview of 1,3-Diethoxy-2-propanol, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, and key applications, with a focus on its role as a protected glycerol derivative.

Introduction and Physicochemical Profile

This compound (CAS 4043-59-8), also known as glycerol α,γ-diethyl ether, is an organic compound featuring a propanol backbone with two ethoxy groups at the C1 and C3 positions. This structure, containing both ether and alcohol functionalities, imparts a unique combination of hydrophilic and hydrophobic properties.[1] It is a colorless to almost colorless clear liquid with a mild odor, soluble in water and various organic solvents.[1][2] This solubility profile makes it a useful solvent in a range of chemical processes.[1][3]

The presence of the hydroxyl group and the two ether linkages makes this compound a valuable bifunctional molecule in organic synthesis. The ethoxy groups serve as stable protecting groups for the 1,3-hydroxyls of glycerol, which can be selectively removed under acidic conditions. This characteristic is particularly crucial in the multi-step synthesis of complex molecules such as sensitive lipids, glycoconjugates, and pharmaceutical precursors.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4043-59-8 | [1] |

| Molecular Formula | C₇H₁₆O₃ | [1][4] |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1][2][5] |

| Density | 0.95 g/cm³ at 20 °C | [6] |

| Boiling Point | 191-192 °C | [7][8] |

| Synonyms | Glycerol α,γ-diethyl ether, Diethylin, 1,3-Diethoxypropan-2-ol | [1][4][9] |

| InChI Key | WIHIUTUAHOZVLE-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOCC(COCC)O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis proceeds via an SN2 mechanism.[3][4] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide and forming the ether linkage. For the synthesis of this compound, a suitable starting material is a glycerol derivative where two hydroxyl groups are available for etherification.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Glycerol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (EtBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Glycerol Addition: Glycerol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.

-

Etherification: The reaction mixture is cooled back to 0 °C, and ethyl bromide (2.5 equivalents) is added dropwise. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. Key signals in the ¹H NMR spectrum include a triplet corresponding to the methyl protons of the ethoxy groups and multiplets for the methylene and methine protons.[3] ¹³C NMR provides distinct signals for the different carbon environments in the molecule.[10][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a characteristic broad absorption band for the O-H stretch of the alcohol group and strong C-O-C stretching bands for the ether linkages around 1100 cm⁻¹.[3]

-

Mass Spectrometry (MS): GC-MS or ESI-MS can be used to confirm the molecular weight (148.20 g/mol ) and identify potential impurities.[3]

Chromatographic Purity Assessment

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a robust method for determining the purity of this compound.

Table 2: Representative GC-FID Method Parameters

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | FID |

| Detector Temperature | 280 °C |

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development lies in its function as a protected form of glycerol. This allows for selective manipulation of other functional groups in a molecule without affecting the diol moiety.

Intermediate in the Synthesis of GPR40 Agonists

G protein-coupled receptor 40 (GPR40) is a therapeutic target for type 2 diabetes.[2] Agonists of this receptor can stimulate glucose-dependent insulin secretion.[6] Several synthetic GPR40 agonists incorporate a glycerol-derived backbone, and this compound serves as a key building block in their synthesis. For instance, it has been utilized in the preparation of 3-(4-benzyloxyphenyl)propanoic acid derivatives, which are GPR40 receptor modulators.[8]

Caption: Synthetic workflow for a GPR40 agonist.

Other Synthetic Applications

Beyond its role in GPR40 agonist synthesis, this compound is a versatile intermediate for preparing various fine chemicals. Its hydroxyl group can be functionalized through esterification to produce monomers for polymer chemistry.[1] It is also used in the production of coatings and adhesives.[1]

Safety and Handling

This compound is classified as causing serious eye irritation.[4] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[11] It should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical with a well-defined profile. Its utility as a protected glycerol synthon is particularly noteworthy in the context of complex molecule synthesis and drug discovery, especially in the development of GPR40 agonists. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.

References

- This compound MSDS - 820392 - Merck Millipore. (n.d.).

- CAS 4043-59-8: this compound | CymitQuimica. (n.d.).

- This compound | C7H16O3 | CID 77664 - PubChem. (n.d.).

- This compound | High-Purity Reagent | RUO - Benchchem. (n.d.).

- This compound | 4043-59-8 | EAA04359 - Biosynth. (n.d.).

- This compound | 4043-59-8 - TCI Chemicals. (n.d.).

- This compound for synthesis 4043-59-8 - Sigma-Aldrich. (n.d.).

- 1,3-Dimethoxy-2-propanol - Safety Data Sheet - ChemicalBook. (n.d.).

- This compound - CymitQuimica. (n.d.).

- This compound | CAS 4043-59-8 | SCBT - Santa Cruz Biotechnology. (n.d.).

- This compound - Suzhou Senfeida Chemical Co., Ltd. (n.d.).

- 1,3-diethoxypropan-2-ol, 4043-59-8 - The Good Scents Company. (n.d.).

- This compound SDS, 4043-59-8 Safety Data Sheets - ECHEMI. (n.d.).

- This compound CAS#: 4043-59-8 - ChemicalBook. (n.d.).

- This compound(4043-59-8) 13C NMR spectrum - ChemicalBook. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- This compound for synthesis 4043-59-8 - Sigma-Aldrich. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(4043-59-8) 13C NMR spectrum [chemicalbook.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. spectrabase.com [spectrabase.com]

- 11. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Physical Properties of Glycerol 1,3-Diethyl Ether

This guide provides a comprehensive technical overview of the physical properties of glycerol 1,3-diethyl ether (GDEE), a versatile diether of glycerol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its determination and application, ensuring a deep understanding grounded in scientific principles.

Introduction: The Molecular Profile of Glycerol 1,3-Diethyl Ether

Glycerol 1,3-diethyl ether, systematically named 1,3-diethoxy-2-propanol, is an organic compound derived from glycerol, a ubiquitous triol in biological systems.[1] Its structure features a central glycerol backbone with two of the three hydroxyl groups etherified with ethyl groups. This modification significantly alters the parent molecule's properties, reducing its viscosity and polarity while retaining some capacity for hydrogen bonding through its remaining secondary alcohol group. These structural attributes make GDEE a subject of interest as a green solvent, a potential fuel additive, and a component in various industrial and pharmaceutical formulations.[2][3][4]

Core Physicochemical Properties

The fundamental physical characteristics of glycerol 1,3-diethyl ether are summarized below. These values are critical for predicting its behavior in various applications, from reaction kinetics to formulation stability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [2][5] |

| Molecular Weight | 148.20 g/mol | [2][5] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 191–195 °C | [2][6] |

| Density | 0.95 g/cm³ | [2] |

| Refractive Index (n_D) | 1.4120 | [2] |

| Vapor Pressure | 0.0447 mmHg at 25 °C | [2] |

| Solubility | Soluble in water and common organic solvents | [2] |

Scientific Rationale Behind the Physical Properties

Understanding the "why" behind these numbers is crucial for any scientist. The molecular structure of an ether dictates its physical behavior, particularly in comparison to its parent alcohol, glycerol.

Boiling Point and Intermolecular Forces

Ethers typically exhibit lower boiling points than alcohols of comparable molecular weight.[7][8] This is because ether molecules cannot engage in hydrogen bonding with each other, lacking the polarized O-H bond found in alcohols.[9] While glycerol is a viscous liquid with a high boiling point (290 °C) due to its extensive intermolecular hydrogen bonding network, the etherification in GDEE eliminates two of these hydroxyl groups. This significantly reduces hydrogen bonding capacity, resulting in a lower boiling point of 191-195 °C.[2][6] However, the presence of the central oxygen atom and the remaining hydroxyl group imparts a net dipole moment, leading to dipole-dipole interactions that give it a higher boiling point than nonpolar alkanes of similar mass.[7][8]

Solubility Profile: A Tale of Two Moieties

The solubility of GDEE is a direct consequence of its amphiphilic nature. The two ethyl ether groups provide lipophilic (nonpolar) character, while the remaining secondary hydroxyl group and the ether oxygen atoms can act as hydrogen bond acceptors.[7][9] This dual characteristic allows for miscibility with water, as the oxygen atoms can form hydrogen bonds with water molecules.[8] This property is particularly valuable in formulations where both polar and nonpolar components must be solubilized. However, it's important to note that while short-chain ethers like GDEE are water-soluble, this solubility decreases as the alkyl chain length increases.[7] Some sources note that glycerol and diethyl ether are generally immiscible, highlighting that the specific structure of GDEE strikes a unique balance of properties.[10]

Experimental Protocol: Determination of Boiling Point

The boiling point is a fundamental property that indicates purity and is essential for distillation-based purification. The following protocol describes a standard method for its determination at atmospheric pressure.

Objective: To accurately measure the boiling point of a glycerol 1,3-diethyl ether sample.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol uses a simple distillation apparatus to heat the liquid to its boiling point and measure the temperature of the vapor in equilibrium with the boiling liquid.

Materials:

-

Glycerol 1,3-diethyl ether sample

-

Round-bottom flask (50 mL)

-

Distillation head with thermometer adapter

-

Condenser (Liebig or Allihn)

-

Receiving flask

-

Calibrated thermometer (-10 to 250 °C)

-

Heating mantle with stirrer

-

Boiling chips

-

Clamps and stands

Methodology:

-

Apparatus Assembly:

-

Securely clamp the round-bottom flask over the heating mantle.

-

Add approximately 20-30 mL of the GDEE sample and a few boiling chips to the flask. Rationale: Boiling chips ensure smooth boiling and prevent bumping.

-

Fit the distillation head to the flask.

-

Insert the thermometer into the adapter, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser. Rationale: This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the liquid.

-

Attach the condenser to the side-arm and the receiving flask to the condenser's outlet.

-

Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

-

-

Distillation:

-

Turn on the heating mantle and begin gently heating the flask.

-

Observe the liquid as it begins to boil and the vapor rises.

-

Record the temperature when the first drop of distillate falls from the condenser into the receiving flask.

-

Continue heating to maintain a steady distillation rate (1-2 drops per second) and record the temperature range over which the bulk of the liquid distills. This range represents the boiling point.

-

-

Data Correction (Optional but Recommended):

-

If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Sidney-Young equation for higher accuracy.

-

This self-validating system ensures an accurate boiling point measurement by establishing a clear equilibrium between the liquid and vapor phases under controlled conditions.

Synthesis Workflow: From Epichlorohydrin to GDEE

A common and effective method for synthesizing glycerol 1,3-diethyl ether involves the reaction of epichlorohydrin with ethanol in the presence of a strong base like sodium hydroxide or metallic sodium.[6] This Williamson ether synthesis variant is a cornerstone of ether production.

The logical flow of this synthesis is visualized below.

Caption: Workflow for the synthesis of GDEE from ethanol and epichlorohydrin.

Applications in Research and Drug Development

The unique physical properties of GDEE make it a valuable compound for scientific applications:

-

Green Solvent: As the chemical industry moves towards more sustainable practices, GDEE is being investigated as a "green solvent."[3] Its derivation from glycerol (a byproduct of biodiesel production) and its favorable environmental profile make it an attractive alternative to traditional volatile organic solvents.[4][6]

-

Formulation Excipient: In drug development, excipients are crucial for the stability and delivery of active pharmaceutical ingredients (APIs). The ability of GDEE to dissolve a range of compounds makes it a potential solvent or co-solvent in liquid formulations.[2] Its properties are also relevant for its potential use in low-temperature applications, such as cryoprotective solvents for biological reagents.[3]

-

Transdermal Drug Delivery: While research has focused on glycerin itself for moderating drug penetration across the skin by reducing the initial "burst effect," its derivatives like GDEE could offer similar or tunable effects.[11] The balance of hydrophilic and lipophilic properties in GDEE is ideal for interacting with the complex lipid matrix of the stratum corneum, potentially influencing drug partitioning and release kinetics.

Safety and Handling

As with any chemical, proper handling of glycerol 1,3-diethyl ether is paramount.

-

Primary Hazards: GDEE is reported to be an irritant to the eyes and skin.[2]

-

Handling Precautions: Work should be conducted in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[2][12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[14]

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention if symptoms persist.

-

References

-

Kozhevnikova, E., et al. (2023). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. MDPI. [Link]

-

ChemBK. (2024). Glycerol 1,3-dimethyl ether. [Link]

-

Unacademy. (n.d.). Physical Properties of Ethers. [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]

-

ChemBK. (2024). Glycerol α,α'-diethyl ether. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

BYJU'S. (n.d.). Physical and Chemical Properties of Ether. [Link]

-

EDVOTEK. (n.d.). Glycerol - Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Glycerol. [Link]

-

Britannica. (2025). Ether | Chemical Structure & Properties. [Link]

-

Kates, M., & Deroo, P. W. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research, 8(1), 63-65. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycerol diether. PubChem Compound Database. [Link]

-

Al-Yaseri, A., et al. (2022). Synthesis of ethyl glyceryl ethers from catalyzed glycerol acid and ethanol to develop bio-additives to improve fuel characteristics. ResearchGate. [Link]

-

Wikipedia. (n.d.). Glycerol. [Link]

-

National Center for Biotechnology Information. (2023). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. [Link]

-

American Cleaning Institute. (n.d.). Physical Properties of Glycerine and its Solutions. [Link]

-

Lowe, H., et al. (2014). Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. Natural Product Communications, 9(5), 685-688. [Link]

-

Chemistry Stack Exchange. (2021). Explain the mechanism of glycerol solubility in ether?[Link]

-

IRIS. (n.d.). Continuous-flow procedures for the chemical upgrading of glycerol. [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C3H5(OH)3 (Glycerol). [Link]

-

GSRS. (n.d.). GLYCERIN 1,3-DIMETHYL ETHER. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Google Patents. (n.d.). CA1322173C - Use of glycerol ether iii.

-

Wikipedia. (n.d.). Ethylene glycol. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycerol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycerin 1,3-dimethyl ether. PubChem Substance Database. [Link]

- Google Patents. (n.d.).

-

MDPI. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]

-

Stenutz. (n.d.). diethyl ether. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

Sources

- 1. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. louisville.edu [louisville.edu]

- 13. edvotek.com [edvotek.com]

- 14. fishersci.com [fishersci.com]

"1,3-Diethoxy-2-propanol molecular weight and formula"

An In-Depth Technical Guide to 1,3-Diethoxy-2-propanol for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

Introduction

This compound, also known as Glycerol α,γ-diethyl ether, is a versatile glycol ether and a protected derivative of glycerol that holds significant value in the fields of organic synthesis, materials science, and pharmaceutical development.[1] Its unique bifunctional structure, featuring a central propanol core with ethoxy groups at the 1 and 3 positions, provides both ether and alcohol functionalities.[1] This guide offers an in-depth examination of its molecular characteristics, synthesis, applications, and safe handling protocols, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a colorless to nearly colorless clear liquid.[2] Its key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [4] |

| CAS Number | 4043-59-8 | [3][4] |

| IUPAC Name | 1,3-diethoxypropan-2-ol | [1][4] |

| Synonyms | Diethylin, Glycerol 1,3-diethyl ether | [4] |

| Density | 0.95 g/cm³ at 20 °C | |

| Boiling Point | 61.5-62 °C at 2 Torr | [3] |

| Flash Point | 80.9 ± 23.2 °C | [3] |

Molecular Structure and Visualization

The functionality of this compound is directly derived from its molecular architecture. The two ether linkages render it a polar aprotic solvent, while the secondary hydroxyl group provides a reactive site for further chemical modification.[1]

Caption: Chemical structure of this compound.

Synthesis Strategies: A Mechanistic Overview

The preparation of this compound is most commonly achieved through established etherification protocols. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields.

Williamson Ether Synthesis

A primary method for preparing ethers, the Williamson ether synthesis, proceeds via an Sₙ2 reaction.[1] This pathway involves the reaction of an alkoxide ion with a primary alkyl halide. In the context of this compound, a glycerol-derived starting material is typically used.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: A suitable diol precursor, such as 1,3-dihalopropan-2-ol, is treated with a strong base (e.g., sodium hydride or potassium hydroxide) to deprotonate the hydroxyl groups, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: An ethylating agent, such as ethyl bromide or ethyl iodide, is introduced. The alkoxide oxygen atoms act as nucleophiles, attacking the electrophilic carbon of the ethyl group and displacing the halide to form the ether linkages.

-

Work-up and Purification: The reaction mixture is quenched, typically with water, and the product is extracted using an organic solvent. Purification is then achieved through distillation under reduced pressure to isolate the high-purity this compound.

A highly effective variation involves reacting 1,3-diiodopropan-2-ol with ethanol in the presence of KOH/Al₂O₃, which can lead to a 98% conversion with 99% selectivity.[1]

Caption: Williamson ether synthesis workflow for this compound.

Key Applications in Scientific Research

Role as a Protected Intermediate

A primary application of this compound is its function as a key protected intermediate in complex multi-step syntheses.[1] The ethoxy groups serve as stable protecting groups for the primary hydroxyls of a glycerol backbone. This strategy is critical in the synthesis of sensitive molecules such as:

-

Lipids and Glycoconjugates: Where selective modification of different hydroxyl groups is required.

-

Pharmaceutical Precursors: Allowing for the construction of complex molecular scaffolds without unintended side reactions at the diol positions.[1]

The ethoxy groups can be selectively deprotected under acidic conditions to regenerate the parent polyol at the desired stage of a synthetic route.[1]

Specialized Solvent and Reagent

As a high-boiling, polar aprotic solvent, this compound is effective at solubilizing a wide array of organic compounds and polymers.[1] Its ability to act as both a hydrogen bond acceptor (via its ether and hydroxyl oxygens) and a weak hydrogen bond donor defines its solvating power.[1] It is also used as a precursor in the synthesis of other fine chemicals and as a coalescing agent in coatings and inks.[1] In pharmaceutical research, it has been used to prepare 3-(4-benzyloxyphenyl)propanoic acid derivatives, which are useful as modulators for the GPR40 receptor.[6]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound is classified as causing serious eye irritation.[3][4][7]

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Hazard Statement: H319: Causes serious eye irritation.[3][4][7]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing and handle with appropriate chemical-resistant gloves.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If on Skin: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[7]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage and Handling

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is below +30°C.[6]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[8]

Conclusion

This compound is a chemical of significant utility, bridging the gap between a simple solvent and a crucial building block in advanced organic synthesis. Its defined molecular structure and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 4043-59-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 1,3-Diethoxy-2-propanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3-Diethoxy-2-propanol, a versatile glycol ether, in a range of organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines the fundamental physicochemical properties of this compound, delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for solubility determination, and discusses the application of predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS. By equipping the reader with both the theoretical knowledge and practical methodologies, this guide facilitates a thorough evaluation of this compound as a solvent, intermediate, or formulation component.

Introduction: The Molecular Landscape of this compound

This compound (CAS No. 4043-59-8) is a glycerol derivative characterized by a central propanol backbone with ethoxy groups at the 1 and 3 positions.[1] This unique structure, featuring both ether and alcohol functionalities, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and its miscibility with other organic compounds.[1] As a high-boiling, polar aprotic solvent, it is capable of solubilizing a diverse array of organic compounds and polymers.[1] Its utility extends to being a protected intermediate in multi-step syntheses, particularly for sensitive lipids and pharmaceutical precursors.[1]

The core of its solvating power lies in its molecular polarity and its capacity to act as both a hydrogen bond acceptor (via the ether and hydroxyl oxygens) and a weak hydrogen bond donor (via the hydroxyl group).[1] Understanding the solubility of this molecule is paramount for its effective application in chemical synthesis, formulation science, and materials development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| IUPAC Name | 1,3-diethoxypropan-2-ol | [3] |

| Synonyms | Diethylin, Glycerol 1,3-diethyl ether | [2][3] |

| CAS Number | 4043-59-8 | [4][5] |

| Boiling Point | 191-192°C | [6] |

| Density | 0.95 g/cm³ (at 20°C) | [7][8] |

| logP (o/w) | 0.540 (estimated) | [9] |

| Water Solubility | 4.271e+005 mg/L (at 25°C, estimated) | [9][10] |

Theoretical Frameworks for Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[11] However, for a more quantitative and predictive approach, theoretical models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are invaluable tools.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][13] Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these parameters.[12] The closer two molecules are in this space, the more likely they are to be soluble in one another.[12]

The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [13]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25°C)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| 2-Propanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Data compiled from various sources.[2][14][15]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that predicts thermodynamic properties of fluids and liquid mixtures from first principles.[16][17] It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface segments.[16] COSMO-RS can provide highly accurate qualitative and, in many cases, quantitative predictions of solubility without the need for experimental data, making it an excellent tool for solvent screening in the early stages of research and development.[18][19] A hybrid approach combining COSMO-RS with machine learning has also been shown to enhance predictive accuracy.[17]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is the most reliable method to ascertain the solubility of this compound in specific organic solvents. The following protocols are based on established methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[9][20][21]

The Saturation Shake-Flask Method

This is a widely used and robust method for determining equilibrium solubility.[22][23]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a glass flask with a screw cap). The presence of excess solid or a separate liquid phase after equilibration is crucial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of the solute in the solution has reached a plateau.

-

Phase Separation: Cease agitation and allow the phases to separate. This can be achieved by letting the mixture stand in the temperature-controlled environment or by centrifugation.

-

Sampling: Carefully extract an aliquot of the saturated supernatant (the solvent layer).

-

Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Determination of Hansen Solubility Parameters

The HSP of this compound can be determined by observing its solubility in a range of solvents with known HSPs.

Protocol:

-

Solvent Selection: Choose a set of at least 20-30 diverse solvents with well-documented HSP values.[6]

-

Solubility Assessment: For each solvent, determine if this compound is soluble or insoluble at a specific concentration (e.g., 10 wt%). This can be done by visual inspection. Solvents are typically classified as "good" (soluble) or "bad" (insoluble).

-

Data Analysis: Input the HSPs of the "good" and "bad" solvents into specialized software (e.g., HSPiP). The software calculates the center of a sphere in Hansen space that best encompasses the "good" solvents while excluding the "bad" solvents. The coordinates of the center of this sphere represent the δD, δP, and δH values for this compound.

Visualization of Key Concepts and Workflows

Visual diagrams can clarify complex relationships and experimental processes.

Caption: Approaches to understanding the solubility of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4043-59-8 - Coompo [coompo.com]

- 5. echemi.com [echemi.com]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. This compound CAS 4043-59-8 | 820392 [merckmillipore.com]

- 8. This compound for synthesis 4043-59-8 [sigmaaldrich.com]

- 9. filab.fr [filab.fr]

- 10. 1,3-diethoxypropan-2-ol, 4043-59-8 [thegoodscentscompany.com]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

- 17. approcess.com [approcess.com]

- 18. researchgate.net [researchgate.net]

- 19. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.au.dk [pure.au.dk]

- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 22. Solubility Measurements | USP-NF [uspnf.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectroscopic Characterization of 1,3-Diethoxy-2-propanol

This guide provides an in-depth analysis of the spectroscopic data for 1,3-Diethoxy-2-propanol (CAS: 4043-59-8), a versatile glycol ether and protected glycerol derivative.[1][2] As a key intermediate in organic synthesis, particularly for sensitive lipids and pharmaceutical precursors, rigorous structural confirmation is paramount.[1][3] This document synthesizes predictive analysis with referenced experimental data to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic output.[4][5] The molecule contains a central propanol backbone with ethoxy groups at the C1 and C3 positions. The presence of a hydroxyl group, ether linkages, and aliphatic chains gives rise to a distinct and predictable spectroscopic signature.

The analytical workflow for characterizing a liquid sample like this compound involves a multi-technique approach to unambiguously determine its structure and purity.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Caption: Simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject 1 µL of the solution into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).

-

Mass Spectrometry (MS): The GC eluent is introduced into the ion source of the mass spectrometer.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and relevant fragments.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy validates the presence of key hydroxyl and ether functional groups. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. The predictive data presented in this guide, grounded in established chemical principles and supported by database references, serves as a reliable benchmark for researchers and scientists working with this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77664, this compound. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). Cas 4043-59-8, this compound. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

University of Wisconsin Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1,3-diethoxypropan-2-ol. Retrieved January 8, 2026, from [Link]

-

LibreTexts. (2021). 13C NMR of 1-Propanol. Retrieved January 8, 2026, from [Link]

-

LibreTexts. (2021). 13C-NMR. Retrieved January 8, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved January 8, 2026, from [Link]

-

Bioregistry. (n.d.). PubChem compound. Retrieved January 8, 2026, from [Link]

-

National Institutes of Health. (n.d.). PubChem Compounds. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem CID 2022. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved January 8, 2026, from [Link]

-

LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem CID 5694, Pirinixic Acid. Retrieved January 8, 2026, from [Link]

Sources

"1,3-Diethoxy-2-propanol safety data sheet (SDS) information"

An In-Depth Technical Guide to the Safe Handling of 1,3-Diethoxy-2-propanol

Executive Summary

This compound (CAS No. 4043-59-8) is a glycerol-derived ether utilized in various research and industrial applications, including as a building block in chemical synthesis.[1][2] While it presents a moderate hazard profile, a comprehensive understanding of its physicochemical properties and potential risks is paramount for ensuring laboratory safety. This guide provides an in-depth analysis of its hazard profile, risk management strategies, and emergency protocols, tailored for researchers and drug development professionals. The primary hazards identified are serious eye irritation and flammability.[3] A significant challenge in assessing its full risk profile is the lack of comprehensive toxicological and ecological data.[3] Therefore, a conservative approach, treating the substance with a high degree of caution, is the recommended standard practice.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The key identifiers and physical properties relevant to experimental design and safety are summarized below.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-diethoxypropan-2-ol | [4] |

| Synonyms | Diethylin, Glycerol 1,3-diethyl ether | [1][4][5] |

| CAS Number | 4043-59-8 | [3][4] |

| Molecular Formula | C₇H₁₆O₃ | [1][4] |

| Molecular Weight | 148.20 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 191-192 °C | [6] |

| Flash Point | 58 °C (lit.) | [3] |

| Density | 0.95 g/cm³ at 20 °C | [3][7] |

Note: The flash point is a critical parameter for fire safety. A value of 58°C indicates that the substance is a flammable liquid and its vapors can form ignitable mixtures with air at temperatures at or above this point.[3]

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS). The primary hazards are summarized in the table below. It is crucial to note that toxicological data is largely incomplete, which necessitates handling the compound as potentially more hazardous than currently classified.[3][5]

Table 2: GHS Hazard Identification

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation.[3][4]H226: Flammable liquid and vapor.[8][9] |

| Precautionary Codes | P210, P233, P264, P280, P305+P351+P338, P370+P378, P403+P235 |

Toxicological Insights: The most consistently reported hazard is serious eye irritation (H319) .[3][4] Direct contact with the liquid or its aerosols can cause significant irritation, redness, and discomfort. The flammability classification (H226) requires stringent control of ignition sources.[8] Data regarding acute oral, dermal, and inhalation toxicity, as well as chronic effects like carcinogenicity or mutagenicity, is not widely available.[3] This data gap is a critical piece of information; the absence of evidence is not evidence of absence of harm. Therefore, exposure should be minimized through robust engineering controls and personal protective equipment.

Risk Management and Control Workflow

A systematic approach to risk management is essential. The following workflow diagram illustrates the decision-making process for handling this compound safely.

Caption: Risk Assessment Workflow for this compound.

Engineering Controls

The primary line of defense is to minimize vapor inhalation and prevent the accumulation of flammable concentrations.

-

Ventilation: Always handle this compound inside a certified chemical fume hood.[10] This protects the user from inhaling vapors and contains any potential spills.

-

Ignition Source Control: Ensure the work area is free of open flames, sparks, and hot surfaces.[11] Use intrinsically safe or explosion-proof electrical equipment for operations like mechanical stirring or heating.[12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][10] Given the H319 classification, a face shield should be worn in addition to goggles when handling larger quantities (>1L) or when there is a significant splash risk.

-

Skin Protection: Wear a flame-resistant lab coat and handle the chemical with impervious gloves (e.g., nitrile or neoprene).[3][10] Gloves must be inspected before use and changed immediately if contamination is suspected.[10]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required. If engineering controls fail or for large-scale spill response, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]

Safe Handling and Storage

-

Handling: Wash hands thoroughly after handling.[3] Avoid contact with skin and eyes, and avoid breathing vapors.[10] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[10] The recommended storage temperature is generally between 15°C and 25°C. Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[13]

Emergency Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

Objective: To provide immediate care following exposure. Action must be taken swiftly.

Protocol:

-

If Inhaled: Immediately move the victim to fresh air.[3][10] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[3][10]

-

Following Skin Contact: Take off all contaminated clothing immediately.[3][10] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

-

Following Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[14]

-

Following Ingestion: Do NOT induce vomiting.[3][10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][10]

Accidental Release Measures

Objective: To contain and clean up a spill safely, protecting personnel and the environment.

Protocol:

-

Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area.[10] Remove all sources of ignition.[10][12]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[10]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can create a fire or explosion hazard downstream.[10]

-

Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12] Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the contaminated waste through an approved waste disposal plant.[8][9]

Waste Disposal

All waste containing this compound must be treated as hazardous. It should be collected in a suitable, labeled, and sealed container.[10] Disposal must be carried out in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of it down the drain.[10]

References

- This compound SDS, 4043-59-8 Safety Data Sheets. (ECHEMI) [Source: https://www.echemi.com/sds/1,3-diethoxy-2-propanol-cas-4043-59-8.html]

- This compound MSDS - 820392. (Merck Millipore) [Source: https://www.merckmillipore.com/US/en/product/msds/820392]

- 1,3-Dimethoxy-2-propanol - Safety Data Sheet. (ChemicalBook) [Source: https://www.chemicalbook.com/ProductMSDSDetailCB0458401_EN.htm]

- This compound | C7H16O3 | CID 77664. (PubChem) [Source: https://pubchem.ncbi.nlm.nih.gov/compound/77664]

- This compound. (CymitQuimica) [Source: https://www.cymitquimica.com/1-3-diethoxy-2-propanol-3B-D0460]

- This compound. (Suzhou Senfeida Chemical Co., Ltd) [Source: https://www.senfeida.com/1-3-diethoxy-2-propanol-cas-4043-59-8]

- This compound | 4043-59-8. (TCI Chemicals) [Source: https://www.tcichemicals.com/US/en/p/D0460]

- 1,3-diethoxypropan-2-ol, 4043-59-8. (The Good Scents Company) [Source: https://www.thegoodscentscompany.

- This compound CAS 4043-59-8 | 820392. (Merck Millipore) [Source: https://www.merckmillipore.com/DE/de/product/1-3-Diethoxy-2-propanol,820392]

- This compound for synthesis 4043-59-8. (Sigma-Aldrich) [Source: https://www.sigmaaldrich.com/US/en/product/aldrich/820392]

- This compound | High-Purity Reagent | RUO. (Benchchem) [Source: https://www.benchchem.com/product/b1679]

- D0460 - this compound - SAFETY DATA SHEET. (TCI) [Source: https://www.tcichemicals.com/assets/sds/D0460_US_EN.pdf]

- This compound 4043-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC). [Source: https://www.tcichemicals.com/JP/ja/p/D0460]

- G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. [Source: https://www.gjchemical.com/pdf/1-Ethoxy-2-Propanol-SDS.pdf]

- SAFETY DATA SHEET. (Fisher Scientific) [Source: https://www.fishersci.com/sds/AC426720000]

- 1 - SAFETY DATA SHEET. [Source: https://www.fishersci.com/sds/96-23-1]

- 1-Methoxy-2-propanol - SAFETY DATA SHEET. [Source: https://www.sigmaaldrich.com/US/en/sds/sial/484407]

- 1,3-dichloro-2-propanol - Report | CAMEO Chemicals | NOAA. [Source: https://cameochemicals.noaa.gov/chemical/20560]

- SAFETY DATA SHEET. (Sigma-Aldrich) [Source: https://www.sigmaaldrich.com/US/en/sds/aldrich/185213]

- This compound | 4043-59-8 | EAA04359. (Biosynth) [Source: https://www.biosynth.com/p/EAA04359/1-3-diethoxy-2-propanol]

- How to Store Propanol | Lab Alley. [Source: https://www.laballey.com/blogs/lab-chemicals/how-to-store-propanol]

- 3,3-Diethoxy-1-propanol 98 16777-87-0. (Sigma-Aldrich) [Source: https://www.sigmaaldrich.com/US/en/product/aldrich/273252]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-diethoxypropan-2-ol, 4043-59-8 [thegoodscentscompany.com]

- 6. sfdchem.com [sfdchem.com]

- 7. This compound for synthesis 4043-59-8 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 4043-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. gjchemical.com [gjchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Thermo-physical Properties of 1,3-Diethoxy-2-propanol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract